4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound featuring a unique structure that includes a pyrrolo[1,2-c]imidazole core, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-c]imidazole derivatives, pyridine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
- Pyrrolo[1,2-c]imidazole derivatives with different substituents.
- Pyridine-containing compounds with various functional groups.
- Trifluoromethyl-substituted benzonitriles with different core structures.
Uniqueness
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13F3N4O2 |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(1,3-dioxo-7-pyridin-4-yl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)15-9-13(2-1-12(15)10-23)26-17(27)16-14(5-8-25(16)18(26)28)11-3-6-24-7-4-11/h1-4,6-7,9,14,16H,5,8H2 |
InChI Key |
SMNJFJKBXIDELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C1C3=CC=NC=C3)C(=O)N(C2=O)C4=CC(=C(C=C4)C#N)C(F)(F)F |
Origin of Product |
United States |
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